molecular formula C10H11ClFN B13686212 1-(2-Chloro-5-fluorobenzyl)azetidine

1-(2-Chloro-5-fluorobenzyl)azetidine

Cat. No.: B13686212
M. Wt: 199.65 g/mol
InChI Key: VBFLFTRNOHAIBG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluorobenzyl)azetidine typically involves the reaction of 2-chloro-5-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2-chloro-5-fluorobenzylamine .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context . For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-5-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

VBFLFTRNOHAIBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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